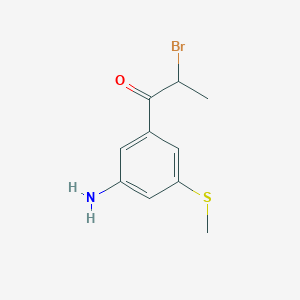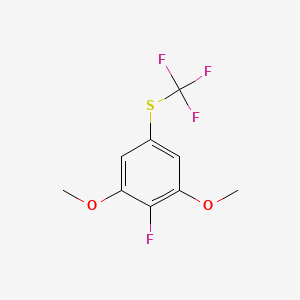
CID 76518848
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(DIMETHYLAMINO)VINYLMETHYLSILANE: is an organosilicon compound with the molecular formula C7H18N2Si . It is known for its unique chemical properties and is widely used in various industrial and research applications. The compound is characterized by the presence of a vinyl group and two dimethylamino groups attached to a silicon atom, making it a versatile reagent in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH2=CH−Si(CH3)Cl2+2HN(CH3)2→CH2=CH−Si(CH3)(N(CH3)2)2+2HCl
Industrial Production Methods: In industrial settings, the production of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the quality and consistency of the product .
化学反应分析
Types of Reactions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents.
科学研究应用
Chemistry: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. It is also utilized in the development of biosensors and diagnostic tools.
Industry: In the industrial sector, BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of electronic components and semiconductors .
作用机制
The mechanism of action of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves its ability to form strong bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the dimethylamino groups enhance its reactivity and solubility. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and surface modification .
相似化合物的比较
BIS(DIMETHYLAMINO)DIMETHYLSILANE: This compound has a similar structure but lacks the vinyl group, making it less reactive in polymerization reactions.
TRIS(DIMETHYLAMINO)SILANE: This compound contains three dimethylamino groups, providing higher reactivity but different physical properties.
N,N-DIMETHYLTRIMETHYLSILYLAMINE: This compound has a different arrangement of functional groups, leading to distinct chemical behavior.
Uniqueness: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is unique due to the presence of both vinyl and dimethylamino groups, which confer high reactivity and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable reagent in both research and industrial applications .
属性
分子式 |
C7H15N2Si |
|---|---|
分子量 |
155.29 g/mol |
InChI |
InChI=1S/C7H15N2Si/c1-8(2)7(5-6-10)9(3)4/h5H,6H2,1-4H3 |
InChI 键 |
DFYOVJHHMFVZBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=CC[Si])N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


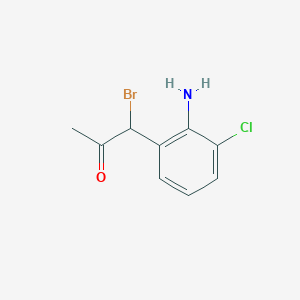
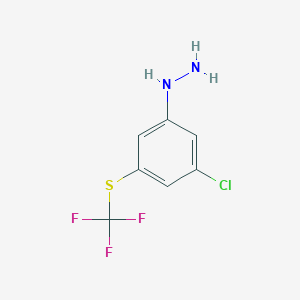
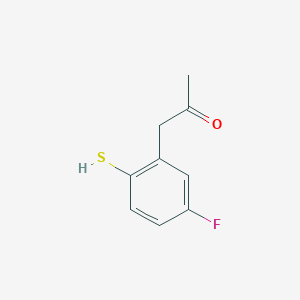
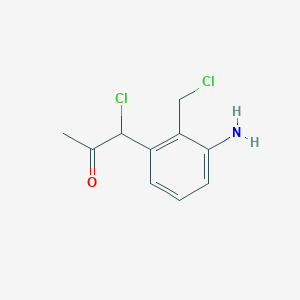

![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
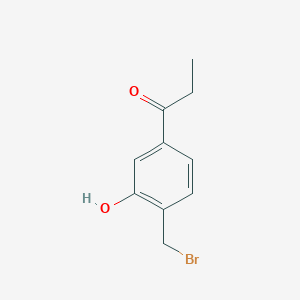


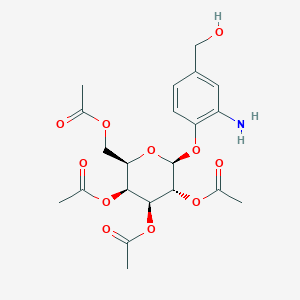
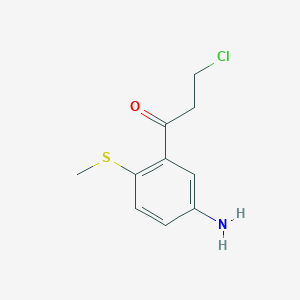
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
